3-Pyridinethiol
Overview
Description
3-Pyridinethiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5NS and its molecular weight is 111.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Pyridinethiol, also known as Pyrithione, primarily targets fungi and bacteria . It is used as an antimicrobial agent in various products, including antidandruff shampoos . The compound’s primary targets are the essential proteins for fungal metabolism and growth .
Mode of Action
The mode of action of this compound involves increasing the cellular levels of copper, which damages the iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction with its targets results in the inhibition of fungal growth .
Biochemical Pathways
It is known that the compound disrupts membrane transport by blocking the proton pump that energizes the transport mechanism . This disruption affects the normal functioning of the cell, leading to the inhibition of fungal growth .
Pharmacokinetics
It is known that the compound is readily absorbed from the gastrointestinal tract and through the intact skin . The substance is excreted rapidly in the form of urinary metabolites .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and the prevention of bacterial cell division . This leads to the control of conditions such as dandruff and seborrheic dermatitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable in the pH range 4.5 to 9.5 at room temperature in the dark . In the light or in contact with weak oxidizing agents, this compound is converted to different compounds . Therefore, the environment in which the compound is used can significantly affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the pyridine derivative. For instance, some pyridine derivatives can act as ligands, binding to metal ions in enzymes and influencing their activity .
Cellular Effects
Related compounds such as pyrithione zinc have been shown to influence cell function by increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 3-Pyridinethiol in laboratory settings. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins .
Subcellular Localization
It is known that the subcellular localization of a compound can affect its activity or function .
Properties
IUPAC Name |
pyridine-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJHVGUAKWTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167115 | |
Record name | 3-Pyridinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-26-9 | |
Record name | 3-Mercaptopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.